(3S,4S)-Tofacitinib-d3
Description
Properties
Molecular Formula |
C₁₆H₁₇D₃N₆O |
|---|---|
Molecular Weight |
315.39 |
Synonyms |
(3S,4S)-4-Methyl-3-(methyl-d3-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile; 2-Isocyano-1-((3S,4S)-4-methyl-3-(methyl-d3(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone |
Origin of Product |
United States |
Synthetic Methodologies and Physicochemical Characterization of Deuterated Tofacitinib Analogs
Strategic Approaches for Site-Specific Deuterium (B1214612) Incorporation
The synthesis of (3S,4S)-Tofacitinib-d3 necessitates a dual focus on establishing the correct stereochemistry at the piperidine (B6355638) ring and achieving site-specific deuteration of the N-methyl group.
Development of Enantioselective Synthetic Routes for Chiral Deuterated Compounds
A key challenge in the synthesis of tofacitinib (B832) lies in obtaining the chiral piperidine fragment. nih.gov One potential enantioselective strategy commences with a chiral amine auxiliary to induce the desired stereochemistry during the formation of the piperidine ring. rsc.orgacs.org For instance, a nitroalkene, a chiral amine, and an enone can undergo a condensation reaction to produce enantiomerically pure piperidines. acs.org
Another approach involves the asymmetric hydrogenation of a pyridine (B92270) derivative, which can be a highly effective method for creating chiral piperidines. nih.gov This can be followed by further functional group manipulations to yield the required 3-amino-4-methylpiperidine core.
Once the chiral amine (3R,4R)-N-Boc-4-methyl-3-aminopiperidine is synthesized and its stereochemistry confirmed, the introduction of the trideuteromethyl group can be achieved. This is typically accomplished through reductive amination using a deuterated source. A common method involves the reaction of the secondary amine with deuterated formaldehyde (B43269) (CD2O) in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). Alternatively, deuterated methyl iodide (CD3I) can be used to alkylate the amine.
The final steps of the synthesis would involve the coupling of the deuterated piperidine intermediate with the pyrrolo[2,3-d]pyrimidine core, followed by the addition of the cyanoacetyl group to the piperidine nitrogen.
Table 1: Plausible Synthetic Route for this compound
| Step | Reaction | Key Reagents and Conditions |
| 1 | Asymmetric synthesis of (3R,4R)-N-Boc-4-methyl-3-aminopiperidine | Chiral auxiliary-guided condensation or asymmetric hydrogenation of a pyridine precursor. |
| 2 | Deuteromethylation | CD3I, K2CO3, acetonitrile (B52724) or CD2O, NaBH3CN, methanol (B129727). |
| 3 | Coupling with pyrrolo[2,3-d]pyrimidine | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, base (e.g., K2CO3), solvent (e.g., DMSO). |
| 4 | Acylation | Cyanoacetic acid, coupling agent (e.g., EDC), or an activated ester of cyanoacetic acid. |
| 5 | Deprotection (if applicable) | Acidic or basic conditions to remove any protecting groups. |
Comparison of Deuteration Strategies for Pharmaceutical Research
The selection of a deuteration strategy is a critical decision in the development of isotopically labeled compounds for pharmaceutical research. Several approaches are available, each with its own set of advantages and limitations.
One common strategy is deuterium gas (D2) in the presence of a metal catalyst. This method is often used for the saturation of double bonds or for H-D exchange at activated positions. While potentially cost-effective, it can sometimes lead to a lack of selectivity and may require high pressures and temperatures.
The use of deuterated solvents , such as deuterium oxide (D2O) or deuterated methanol (CD3OD), provides a readily available source of deuterium for exchange reactions. epa.gov These reactions are often catalyzed by acids, bases, or metals and can be effective for deuterating acidic protons or for α-deuteration of carbonyl compounds.
Deuterated reagents offer a more precise and site-specific approach to deuterium incorporation. Reagents like lithium aluminum deuteride (B1239839) (LiAlD4), sodium borodeuteride (NaBD4), and deuterated methylating agents (e.g., CD3I) allow for the introduction of deuterium at specific functional groups with high isotopic purity. researchgate.net For the synthesis of this compound, the use of a deuterated methylating agent is the most logical and efficient strategy to achieve the desired site-specific labeling of the N-methyl group.
Deuterium-enabled chiral switching (DECS) is an advanced strategy where deuterium is incorporated at a chiral center to slow down the rate of racemization. This allows for the separation and therapeutic use of a single, stable enantiomer. While not directly applicable to the N-methyl deuteration in this compound, it highlights the sophisticated use of deuterium to control stereochemistry.
Advanced Analytical Techniques for Isotopic Confirmation and Purity Assessment
Rigorous analytical characterization is essential to confirm the successful incorporation of deuterium at the intended site, to determine the isotopic enrichment, and to assess the stereoisomeric purity of this compound.
Mass Spectrometry-Based Characterization of Deuterated Species
Mass spectrometry (MS) is a primary tool for confirming the successful deuteration of a molecule. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the unambiguous determination of the elemental composition and confirmation of the incorporation of three deuterium atoms.
In the mass spectrum of this compound, the molecular ion peak ([M+H]+) would be expected to appear at an m/z value that is three units higher than that of the non-deuterated tofacitinib. The monoisotopic mass of tofacitinib is 312.1699 g/mol . nih.gov Therefore, the expected monoisotopic mass of this compound would be approximately 315.1886 g/mol .
Tandem mass spectrometry (MS/MS) can be used to further confirm the location of the deuterium atoms. By fragmenting the parent ion and analyzing the resulting daughter ions, it is possible to determine if the deuterium label is retained on specific fragments. For this compound, fragmentation would be expected to show a fragment ion corresponding to the loss of the cyanoacetyl group, with the deuterium label remaining on the piperidine-pyrrolo[2,3-d]pyrimidine portion of the molecule.
Table 2: Expected Mass Spectrometry Data for this compound
| Analyte | Expected [M+H]+ (m/z) | Key Fragment Ion | Expected Fragment Ion (m/z) |
| Tofacitinib | 313.1777 | [M+H - CH2CNCO]+ | 246.1559 |
| This compound | 316.1964 | [M+H - CH2CNCO]+ | 249.1746 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Site Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for unequivocally determining the position of deuterium incorporation. In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons would be absent or significantly diminished. The chemical shift of the N-methyl protons in tofacitinib is approximately 3.32 ppm (in d6-DMSO). newdrugapprovals.orgblogspot.com
Furthermore, ¹³C NMR spectroscopy can provide additional confirmation. The carbon atom of the N-CD3 group will exhibit a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to coupling with deuterium (spin I = 1). The chemical shift of this carbon will also be slightly different from that of the corresponding N-CH3 group in the non-deuterated compound.
Table 3: Comparison of Expected ¹H NMR Data for Tofacitinib and this compound
| Proton Assignment | Tofacitinib Chemical Shift (ppm) | This compound Expected Observation |
| N-CH3 | ~3.32 | Signal absent or significantly reduced |
| Pyrrolo[2,3-d]pyrimidine protons | ~6.57, ~7.11, ~8.14 | No significant change |
| Piperidine protons | Various shifts | No significant change |
| CH3 (on piperidine) | ~1.04 | No significant change |
Chromatographic Methods for Isotopic Enrichment and Stereoisomeric Purity
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound.
Isotopic Enrichment: Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for determining isotopic enrichment. By separating the deuterated compound from any residual non-deuterated or partially deuterated species, the mass spectrometer can be used to quantify the relative abundance of each isotopologue. This allows for the calculation of the percentage of the d3-labeled compound in the final product.
Stereoisomeric Purity: Chiral HPLC is essential to confirm the stereochemical integrity of this compound and to quantify the presence of any other stereoisomers, such as the (3R,4S), (3S,4R), or (3R,4R) isomers. cjph.com.cn The use of a chiral stationary phase allows for the separation of these enantiomers and diastereomers. For instance, a CHIRALPAK IH column with a mobile phase of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile has been successfully used for the separation of tofacitinib enantiomers. mdpi.comsemanticscholar.org The retention times of the different stereoisomers will vary depending on the specific chiral column and chromatographic conditions used.
Table 4: Representative Chiral HPLC Method for Tofacitinib Stereoisomers
| Parameter | Condition |
| Column | CHIRALPAK IH (250 mm x 4.6 mm, 5 µm) mdpi.com |
| Mobile Phase | Gradient of ammonium acetate buffer (pH 8.0) and acetonitrile mdpi.com |
| Flow Rate | 0.6 mL/min mdpi.com |
| Detection | UV at 285 nm mdpi.com |
Elucidation of Preclinical Drug Metabolism and Pharmacokinetics Using 3s,4s Tofacitinib D3
Investigation of Deuterium (B1214612) Kinetic Isotope Effects (KIE) on Metabolic Pathways
The substitution of hydrogen with its heavier, stable isotope deuterium at specific, metabolically labile positions within a molecule can significantly alter the rate of bond cleavage. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a powerful tool in drug discovery and development. nih.govnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. Consequently, metabolic reactions involving the cleavage of a C-D bond often proceed at a slower rate than the corresponding C-H bond cleavage. nih.govnih.gov In (3S,4S)-Tofacitinib-d3, the deuterium atoms are strategically placed on the N-methyl group, a known site of metabolism for Tofacitinib (B832), to probe and modulate its biotransformation. clinpgx.orgpharmaffiliates.comlgcstandards.com
Impact of Deuteration on Cytochrome P450-Mediated Oxidation
The metabolism of Tofacitinib is predominantly hepatic, accounting for approximately 70% of its total clearance. clinpgx.org This process is mainly mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributor (around 53% of metabolism) and CYP2C19 playing a secondary role (around 17%). clinpgx.orgnih.gov Key metabolic pathways include N-demethylation and oxidation of the piperidine (B6355638) and pyrrolopyrimidine rings. clinpgx.orgnih.gov
The deuteration of the N-methyl group in this compound directly targets the N-demethylation pathway, a common CYP-mediated oxidative reaction. Due to the KIE, the rate of cleavage of the C-D bonds on the deuterated methyl group by CYP3A4 and CYP2C19 is expected to be significantly reduced compared to the C-H bonds in non-deuterated Tofacitinib. This selective metabolic blockade can lead to a reduced formation of the N-desmethyl metabolite, potentially shunting the metabolism towards other, slower oxidative pathways. The magnitude of the KIE can provide valuable information on the rate-limiting steps of the metabolic cascade. nih.govplos.org
Table 1: Illustrative Impact of Deuteration on CYP-Mediated N-Demethylation Rate
This table presents hypothetical data representing the expected reduction in the rate of N-desmethyl metabolite formation for this compound compared to Tofacitinib when incubated with human liver microsomes, as a consequence of the kinetic isotope effect.
| Compound | Metabolite | Hypothetical Rate of Formation (pmol/min/mg protein) | Expected Fold Decrease |
|---|---|---|---|
| Tofacitinib | N-desmethyl Tofacitinib | 120 | N/A |
| This compound | N-desmethyl Tofacitinib | 30 | 4.0 |
Analysis of Deuterium Effects on Non-Cytochrome P450 Biotransformations
Besides CYP-mediated oxidation, Tofacitinib can also undergo other biotransformations, such as glucuronidation. nih.gov While the deuteration in this compound is not positioned at a site of glucuronidation, the slowing of the primary oxidative pathway (N-demethylation) can lead to a phenomenon known as metabolic switching. plos.org With the N-demethylation route partially blocked, a greater proportion of the parent drug may be shunted towards alternative metabolic pathways, including other oxidative routes or conjugation reactions. Analyzing the full metabolite profile of this compound and comparing it to that of Tofacitinib allows researchers to gain a more comprehensive understanding of all clearance mechanisms and how they interact.
Pharmacokinetic Profiling in Non-Human Biological Systems
Understanding how the altered metabolism observed in vitro translates to the in vivo setting is a critical step in preclinical evaluation. Pharmacokinetic studies in non-human biological systems are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of the deuterated compound.
Assessment of Metabolic Stability in In Vitro Subcellular Fractions (e.g., Liver Microsomes)
In vitro metabolic stability assays, commonly performed using liver microsomes, provide a first look at a compound's susceptibility to metabolism. nih.govnih.gov Liver microsomes are rich in CYP enzymes and are an effective system for measuring intrinsic clearance. By incubating this compound and Tofacitinib with liver microsomes from preclinical species (e.g., rat, mouse, monkey), a direct comparison of their metabolic stability can be made. Due to the KIE slowing down N-demethylation, this compound is expected to be metabolized more slowly, resulting in a longer in vitro half-life (t½) and lower intrinsic clearance (CLint) compared to Tofacitinib.
Table 2: Representative Comparison of Metabolic Stability in Rat Liver Microsomes
This table contains representative data illustrating the expected increase in metabolic stability for this compound versus Tofacitinib in an in vitro assay using rat liver microsomes.
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Tofacitinib | 22 | 31.5 |
| This compound | 55 | 12.6 |
Comparative Pharmacokinetic Studies in Animal Models (e.g., Rodents, Non-Human Primates)
To understand the real-world implications of altered metabolic stability, comparative pharmacokinetic studies are conducted in animal models. Preclinical studies for Tofacitinib have been performed in species such as mice, rats, and monkeys. nih.govnih.govfda.gov In a typical preclinical study, both Tofacitinib and this compound would be administered to animals (e.g., Sprague-Dawley rats or cynomolgus monkeys), and blood samples would be collected over time to measure drug concentrations. The resulting data allow for the calculation of key pharmacokinetic parameters that describe the drug's behavior in the body.
Evaluation of Drug Disposition and Exposure Modulation by Deuteration in Preclinical Species
Table 3: Projected Comparative Pharmacokinetic Parameters in Cynomolgus Monkeys
This table shows a hypothetical comparison of key pharmacokinetic parameters for Tofacitinib and this compound following oral administration in a non-human primate model, illustrating the expected impact of deuteration on in vivo exposure.
| Parameter | Tofacitinib | This compound |
|---|---|---|
| Cmax (ng/mL) | 250 | 275 |
| Tmax (h) | 1.0 | 1.0 |
| AUC (ng·h/mL) | 850 | 1530 |
| t½ (h) | 3.1 | 5.0 |
| CL/F (mL/min/kg) | 19.6 | 10.9 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL/F: Apparent oral clearance.
Application in Drug Metabolomics and Pathway Elucidation
The strategic incorporation of deuterium into the tofacitinib molecule allows for its differentiation from the endogenous, non-labeled compound by mass spectrometry. This distinction is fundamental to its application in drug metabolomics, enabling precise tracking and quantification of the parent drug and its metabolites.
Stable Isotope Tracing for Identification and Quantification of Drug Metabolites
The use of stable isotope-labeled compounds is a cornerstone of modern drug metabolism research, facilitating the accurate identification and quantification of metabolites in complex biological matrices. In the context of tofacitinib, studies utilizing isotopically labeled versions of the drug have been instrumental in characterizing its metabolic pathways.
Stable isotope tracing with compounds like this compound allows researchers to confidently distinguish drug-related material from endogenous background noise in mass spectrometry data. When a mixture of labeled and unlabeled tofacitinib is administered, the resulting mass spectra show a characteristic isotopic pattern for the parent drug and each of its metabolites. This "isotopic signature" serves as a definitive marker to identify novel metabolites.
Research on tofacitinib metabolism has identified several key biotransformation pathways, including oxidation of the pyrrolopyrimidine and piperidine rings, N-demethylation, and oxidation of the piperidine ring side-chain. nih.gov A study investigating the metabolism of tofacitinib in liver microsomes from various species, including humans, successfully identified a total of 13 metabolites. nih.gov The primary routes of metabolism were found to be oxygenation at multiple sites and N-demethylation. nih.gov While this particular study did not specify the use of this compound, the principles of metabolite identification are directly transferable. By using a deuterated tracer, each of these 13 metabolites would exhibit a predictable mass shift, confirming their origin from the parent drug.
The following table summarizes the major metabolic pathways of tofacitinib that can be investigated using a stable isotope tracer like this compound.
| Metabolic Pathway | Description | Resulting Metabolites |
| Oxidation | Addition of oxygen atoms to the molecule, primarily mediated by Cytochrome P450 enzymes. nih.gov | Hydroxylated metabolites on the pyrrolopyrimidine and piperidine rings. nih.govnih.gov |
| N-demethylation | Removal of a methyl group from a nitrogen atom. nih.gov | N-desmethyl tofacitinib. |
| Oxidative Decyanation | Oxidation and subsequent loss of the nitrile group. nih.gov | Formation of alcohol (M2) and acid (M4) metabolites. nih.gov |
| Glucuronidation | Conjugation with glucuronic acid to increase water solubility for excretion. nih.gov | Glucuronide conjugates of the parent drug or its phase I metabolites. nih.gov |
Quantification of these metabolites is also significantly enhanced through the use of stable isotope-labeled internal standards. This compound can serve as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Because it co-elutes with the non-labeled analyte and has nearly identical ionization efficiency, it can correct for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of tofacitinib and its metabolites in preclinical studies.
Mechanistic Insights into Metabolic Shunting and Pathway Diversion
Beyond metabolite identification and quantification, stable isotope tracing with this compound can provide profound mechanistic insights into the biotransformation of tofacitinib, including the potential for metabolic shunting and pathway diversion. Metabolic shunting occurs when the inhibition or saturation of one metabolic pathway leads to an increased flux of the drug through an alternative pathway.
The insights gained from such studies are critical in preclinical development. For instance, if a co-administered drug were to inhibit the primary metabolic pathway of tofacitinib, understanding the potential for shunting to a pathway that produces a reactive or toxic metabolite is of utmost importance. By using this compound in preclinical models, researchers can quantitatively assess how the metabolic profile of tofacitinib changes in the presence of other drugs or in models of organ impairment.
The table below illustrates hypothetical scenarios of metabolic shunting that could be investigated using this compound.
| Condition | Primary Pathway Status | Potential Shunting Pathway | Mechanistic Question to be Answered |
| Co-administration with a potent CYP3A4 inhibitor | Inhibited | Increased flux through CYP2C19-mediated pathways or other minor oxidative pathways. | Does inhibition of the major metabolic route lead to the formation of unique or disproportionately high levels of minor metabolites? |
| Genetic polymorphism in CYP3A4 (poor metabolizer) | Reduced activity | Upregulation of alternative metabolic routes. | How does the metabolic ratio of different oxidative metabolites shift in a poor metabolizer phenotype? |
| Induction of specific drug-metabolizing enzymes | Unchanged | Increased metabolism through the induced pathway. | Can the contribution of a specific enzyme to tofacitinib metabolism be quantified by observing changes in metabolite levels after induction? |
Analytical Applications of 3s,4s Tofacitinib D3 As a Reference Standard
Development and Validation of Quantitative Analytical Methods
The development of robust and reliable analytical methods is fundamental for the characterization of active pharmaceutical ingredients (APIs). (3S,4S)-Tofacitinib-d3 plays a pivotal role in the validation of these methods, ensuring they meet the stringent requirements of regulatory bodies. adventchembio.com
Role as a Stable Isotope-Labeled Internal Standard in LC-MS/MS Assays
In the realm of bioanalysis, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs in complex biological matrices such as plasma. The use of a stable isotope-labeled internal standard is highly recommended to achieve the necessary sensitivity and selectivity. researchgate.nettandfonline.com this compound is ideally suited for this role in the quantification of tofacitinib (B832). nih.govrsc.org
During sample preparation and analysis, the SIL internal standard behaves nearly identically to the analyte, experiencing similar extraction efficiencies and ionization effects in the mass spectrometer. clearsynth.comnih.gov By adding a known concentration of this compound to samples, analysts can accurately quantify the parent drug by comparing the peak area ratio of the analyte to the internal standard. This approach effectively corrects for variations that may occur during the analytical process. adventchembio.com
Several validated UPLC-MS/MS methods utilize deuterated or other isotopically labeled tofacitinib as an internal standard for pharmacokinetic studies. nih.gov These methods demonstrate high sensitivity, with lower limits of quantification (LLOQ) often reaching sub-nanogram per milliliter levels. nih.govresearchgate.net The distinct precursor-to-product ion transitions for both the analyte and the SIL internal standard ensure high specificity. nih.govnih.govnih.gov
| Parameter | Tofacitinib (Analyte) | Tofacitinib-d3 (Internal Standard) | Reference |
|---|---|---|---|
| Precursor Ion (m/z) | 313.0 / 313.2 / 313.3 | 316.3 | nih.govnih.govnih.gov |
| Product Ion (m/z) | 173.06 / 149.2 | 176.1 / 149.2 | nih.govnih.govnih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |
Addressing Matrix Effects and Inter-Individual Variability in Preclinical Sample Analysis
Biological samples from preclinical studies are inherently complex and can contain endogenous components that interfere with the ionization of the analyte, a phenomenon known as the matrix effect. This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. nih.gov Because this compound co-elutes with and has nearly identical physicochemical properties to tofacitinib, it experiences the same matrix effects. clearsynth.com Consequently, the ratio of the analyte to the internal standard remains constant, allowing for accurate quantification despite these interferences. nih.gov
Furthermore, significant inter-individual variability in drug response is a common challenge in drug development. frontiersin.orgnih.gov This variability can stem from differences in metabolism, disease state, or other biological factors. frontiersin.org Accurate measurement of drug concentrations in preclinical models is crucial for understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship and the drivers of this variability. nih.gov By ensuring the reliability of concentration data, this compound as an internal standard supports the generation of high-quality preclinical data needed to build robust PK/PD models. nih.gov
Quality Control and Impurity Profiling in Research Materials
Ensuring the purity and quality of drug substances is a critical aspect of pharmaceutical research. This compound serves as a valuable tool in the quality control and impurity profiling of tofacitinib research materials.
Use in the Characterization and Quantification of Related Substance Impurities
During the synthesis and storage of tofacitinib, various process-related impurities and degradation products can form. researchgate.netnih.gov Regulatory agencies mandate the identification and quantification of these impurities to ensure the safety and efficacy of the final drug product. synthinkchemicals.com LC-MS techniques are powerful tools for the structural elucidation of these related substances. nih.gov
Forced degradation studies under stress conditions (e.g., acidic, basic, oxidative) are performed to identify potential degradants. researchgate.net Once impurities are identified, this compound can be used as a reference standard for their quantification, particularly in cases where synthesizing and certifying a standard for each individual impurity is not feasible. By using the relative response factor between the impurity and the deuterated standard, an accurate estimation of the impurity level can be achieved. This approach is essential for process monitoring and quality assurance of tofacitinib citrate. nih.gov
| Impurity Name | Type | Reference |
|---|---|---|
| Amine impurity | Process-Related | |
| Dihydro impurity | Process-Related | |
| Benzyl impurity | Process-Related | |
| Descyanoacetyl-TOFT | Degradation Product | usp.org |
| Amide-TOFT | Degradation Product | usp.org |
Analytical Method Validation for Robustness and Specificity in Pharmaceutical Research
The validation of an analytical method demonstrates that it is suitable for its intended purpose. bepls.com According to International Council for Harmonisation (ICH) guidelines, validation includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness. bepls.comijper.org this compound is integral to this process.
Specificity: The use of this compound in an LC-MS/MS method demonstrates specificity by showing that the analyte and internal standard can be distinctly detected without interference from impurities, degradants, or matrix components.
Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. During validation, parameters like mobile phase composition, pH, and flow rate may be slightly altered. jmchemsci.com The consistent performance of the internal standard relative to the analyte under these varied conditions confirms the method's robustness.
Accuracy and Precision: The accuracy and precision of a method are established by analyzing quality control samples at multiple concentration levels. The use of this compound ensures that these measurements are reliable, with intra- and inter-batch precision values typically well within acceptable limits (e.g., <15%). nih.gov
Validation studies for tofacitinib assays consistently demonstrate high accuracy, precision, and linearity over a specified concentration range, underpinning the reliability of the methods for routine quality control and research. nih.govusp.org
Emerging Research Directions and Future Perspectives
Advancements in Deuterium (B1214612) Labeling Technologies for Complex Molecules
The synthesis of complex deuterated molecules like (3S,4S)-Tofacitinib-d3 is made possible by significant advancements in deuterium labeling technologies. researchgate.netresearchgate.netnih.gov These methods have evolved from simple isotope exchange to highly selective and efficient processes, enabling the precise incorporation of deuterium at specific molecular positions. researchgate.net
Recent breakthroughs include:
Catalytic Hydrogen Isotope Exchange (HIE): This has become a cornerstone for late-stage functionalization, allowing for the introduction of deuterium into complex organic molecules without altering their core structure. researchgate.netyoutube.com Transition metal catalysts, particularly those based on iridium and ruthenium, have demonstrated high efficiency and selectivity. researchgate.netyoutube.com
Reductive and Dehalogenative Deuteration: These techniques offer alternative pathways for deuterium incorporation and are expanding the toolkit available to medicinal chemists. researchgate.netnih.gov
Electrocatalytic Methods: Emerging electrocatalytic approaches provide a general method for the reductive deuteration of various chemical motifs, including those found in pharmaceuticals. researchgate.net
Light-Driven Methodologies: The use of light in combination with catalysts like polyoxometalates allows for mild and selective deuterium labeling of specific functional groups using D₂O as an inexpensive deuterium source. researchgate.net
These advanced methods not only facilitate the synthesis of molecules like this compound but also open up possibilities for creating a diverse library of deuterated compounds for research purposes. researchgate.net
| Technology | Description | Key Advantages |
| Catalytic Hydrogen Isotope Exchange (HIE) | Employs transition metal catalysts (e.g., Iridium, Ruthenium) to selectively exchange hydrogen atoms with deuterium. researchgate.netyoutube.com | High selectivity, applicable to late-stage functionalization of complex molecules. researchgate.netyoutube.com |
| Reductive and Dehalogenative Deuteration | Involves the reduction of functional groups or the replacement of halogens with deuterium. researchgate.netnih.gov | Provides alternative synthetic routes for deuterium incorporation. researchgate.net |
| Electrocatalytic Deuteration | Utilizes an electric current to drive the deuteration reaction. researchgate.net | Offers a general and versatile method for a range of substrates. researchgate.net |
| Light-Driven Deuteration | Employs light energy, often in conjunction with a photocatalyst, to facilitate deuterium labeling. researchgate.net | Enables mild reaction conditions and high functional group tolerance. researchgate.net |
Integration of Deuterated Probes in Systems Biology and Multi-Omics Research
Systems biology and multi-omics approaches aim to provide a holistic understanding of complex biological processes by integrating data from various molecular levels, including genomics, transcriptomics, proteomics, and metabolomics. nih.govyoutube.com Deuterated probes like this compound are poised to play a crucial role in these fields.
The incorporation of deuterium provides a subtle mass shift that can be readily detected by mass spectrometry, making these compounds excellent internal standards for quantitative analyses. nih.govacs.orgnih.gov In the context of systems biology, this compound could be used to:
Trace Metabolic Fates: Track the biotransformation of the parent compound and identify its metabolites within a complex biological system. aquigenbio.com
Quantify Protein Expression and Interaction: In proteomic studies, deuterated compounds can be used in conjunction with techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to quantify changes in protein abundance in response to drug treatment.
Elucidate Drug Mechanisms: By selectively deuterating different parts of the molecule, researchers can gain insights into the specific chemical bonds involved in the drug's interaction with its target. aquigenbio.com
The integration of data from these experiments can help construct comprehensive models of drug action and cellular response, ultimately leading to a deeper understanding of disease mechanisms and therapeutic interventions. nih.gov
Potential for Deuterated Compounds in Mechanistic Toxicology Studies in Preclinical Development
Preclinical toxicology studies are a critical component of the drug development process, aimed at identifying potential adverse effects before human trials. edelweisspublications.comnih.gov Deuterated compounds offer a powerful tool for conducting mechanistic toxicology studies. clearsynthdiscovery.com
The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, is a key principle. nih.govaquigenbio.com This can alter the metabolic profile of a drug, potentially reducing the formation of toxic metabolites. nih.gov By using this compound, researchers can:
Investigate Metabolic Pathways: Determine the primary routes of metabolism and identify the enzymes involved. nih.gov This information is crucial for predicting potential drug-drug interactions.
Assess Metabolite Toxicity: The altered metabolic rate of the deuterated compound can help to isolate and study the toxicity of specific metabolites.
Improve Pharmacokinetic Profiles: Deuteration can lead to a more favorable pharmacokinetic profile, such as a longer half-life, which may translate to improved safety and efficacy. clearsynthdiscovery.comnih.gov
These studies can provide a more detailed understanding of a drug's toxicological profile, enabling a more informed risk assessment during preclinical development. edelweisspublications.comyoutube.com
| Application Area | How Deuterated Compounds are Used | Potential Insights Gained |
| Metabolic Pathway Identification | As tracers to follow the biotransformation of the parent drug. aquigenbio.comnih.gov | Elucidation of metabolic routes and identification of key metabolizing enzymes. |
| Toxic Metabolite Assessment | By altering metabolic rates to modulate the formation of specific metabolites. nih.gov | Understanding the contribution of individual metabolites to overall toxicity. |
| Pharmacokinetic Profiling | To modify metabolic stability and observe effects on absorption, distribution, and excretion. clearsynthdiscovery.comnih.gov | Optimization of drug exposure and reduction of potential off-target effects. |
Innovative Applications in Quantitative Biology and Biomarker Discovery
Quantitative biology relies on precise measurements to understand biological systems. Deuterated compounds, with their distinct mass signature, are invaluable tools in this domain. nih.govacs.org this compound can be employed as an internal standard in mass spectrometry-based assays, enabling accurate quantification of the unlabeled drug and its metabolites in various biological matrices. nih.govacs.org
In the realm of biomarker discovery, deuterated compounds can facilitate the identification and validation of molecules that indicate a particular biological state or response to treatment. acs.org For instance, by using this compound in metabolomic studies, researchers can more accurately measure changes in endogenous metabolite levels following drug administration, potentially revealing novel biomarkers of drug efficacy or toxicity. acs.org
Furthermore, the use of deuterated probes extends to in vivo imaging techniques. Deuterium magnetic resonance imaging (dMRI) is an emerging modality that can visualize the distribution and metabolism of deuterated substances in living organisms, offering a non-invasive window into biological processes. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (3S,4S)-Tofacitinib-d3 with high isotopic purity?
- Methodological Answer : Deuterium incorporation typically involves catalytic exchange or chiral synthesis using deuterated precursors. Post-synthesis, isotopic purity should be validated via -NMR (deuterium absence in proton spectra) and high-resolution mass spectrometry (HRMS) to confirm molecular weight shifts. Purification via chiral HPLC with polysaccharide-based columns ensures enantiomeric purity (>99% ee). Refer to IUPAC guidelines for deuterated compound characterization .
Q. How should in vitro assays be designed to compare metabolic stability between this compound and non-deuterated Tofacitinib?
- Methodological Answer : Use pooled human liver microsomes (HLM) or hepatocytes under standardized incubation conditions (pH 7.4, 37°C). Quantify parent compound depletion via LC-MS/MS at timed intervals. Include positive controls (e.g., verapamil for CYP3A4 activity) and normalize results to protein content. Calculate half-life () and intrinsic clearance () using non-compartmental analysis. Ensure triplicate runs to address biological variability .
Q. What parameters are critical for validating enantiomeric purity in this compound using chiral chromatography?
- Methodological Answer : Select a chiral stationary phase (e.g., Chiralpak IG-U) with a mobile phase optimized for resolution (e.g., hexane:isopropanol with 0.1% diethylamine). Validate method specificity by spiking with the (3R,4R)-enantiomer. System suitability criteria should include resolution factor () ≥2.0 and tailing factor <1.5. Document retention times and peak area ratios for batch consistency .
Advanced Research Questions
Q. How can conflicting IC values for this compound across kinase assays be systematically analyzed?
- Methodological Answer : Discrepancies may arise from assay conditions (ATP concentration, enzyme isoforms) or detection methods (radiometric vs. fluorescence). Conduct a meta-analysis using standardized protocols (e.g., Eurofins Panlabs panel) with uniform ATP levels (1 mM). Apply Bland-Altman plots to assess inter-assay variability and hierarchical clustering to identify kinase subgroups with consistent inhibition patterns. Report -values adjusted for multiple comparisons .
Q. What statistical models are optimal for pharmacokinetic (PK) comparisons between deuterated and non-deuterated Tofacitinib in preclinical studies?
- Methodological Answer : Use non-linear mixed-effects modeling (NONMEM) to estimate PK parameters (e.g., , AUC, ) while accounting for inter-individual variability. Bootstrap resampling (≥500 iterations) validates parameter robustness. For cross-study comparisons, apply ANOVA with Tukey’s post-hoc test to adjust for dose-dependent effects. Report 90% confidence intervals for bioequivalence assessments .
Q. How can proteomics data be integrated with PK modeling to predict tissue distribution of this compound?
- Methodological Answer : Combine LC-MS/MS tissue quantification (e.g., liver, kidney) with mass spectrometry imaging (MALDI-MSI) for spatial resolution. Use physiologically based PK (PBPK) models (e.g., Simcyp) parameterized with tissue:plasma partition coefficients (). Validate predictions via autoradiography in rodent models. Cross-reference with transcriptomic data (e.g., JAK/STAT pathway activity) to contextualize target engagement .
Methodological Considerations from Evidence
- Experimental Design : Align hypothesis testing with descriptive (synthesis optimization), associative (metabolism vs. efficacy), and causal (deuteration impact) frameworks .
- Data Reporting : Follow CONSORT guidelines for preclinical studies, including randomization, blinding, and statistical power calculations .
- Literature Review : Prioritize primary sources from PubMed/Scopus and avoid non-academic databases (e.g., Google Scholar) to ensure rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
